![molecular formula C13H17N B13178200 5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13178200.png)
5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a synthetic organic compound with the molecular formula C₁₃H₁₇N and a molecular weight of 187.28 g/mol . This compound features a spirocyclic structure, which is characterized by a bicyclic system connected through a single carbon atom. The spirocyclic framework imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization, where a cyclopentane ring is introduced at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of 5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Alkylated, acylated, and sulfonylated derivatives.
Applications De Recherche Scientifique
5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopentane-1,3’-indole]: Lacks the methyl group at the 5’-position, resulting in different chemical and biological properties.
5’-Methyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole]: Contains a cyclohexane ring instead of a cyclopentane ring, affecting its steric and electronic properties.
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]: Lacks the methyl group at the 5’-position, leading to variations in reactivity and biological activity.
Uniqueness
The presence of the methyl group at the 5’-position in 5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] imparts unique steric and electronic properties to the compound. This can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H17N |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
5-methylspiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C13H17N/c1-10-4-5-12-11(8-10)13(9-14-12)6-2-3-7-13/h4-5,8,14H,2-3,6-7,9H2,1H3 |
Clé InChI |
SFEJERRIQMQUMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NCC23CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


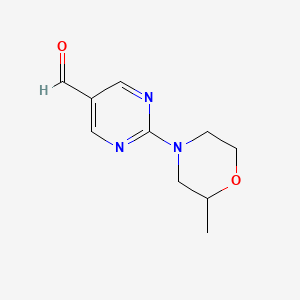
![Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13178136.png)
![1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13178147.png)
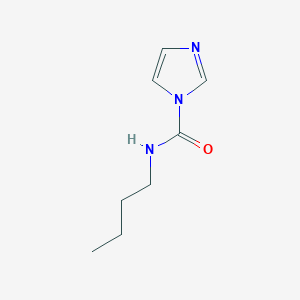

![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13178153.png)
![4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B13178155.png)


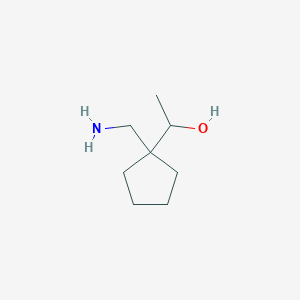
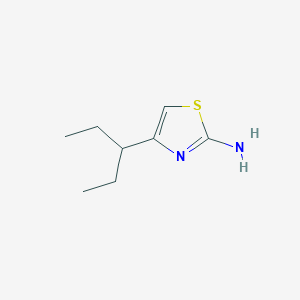
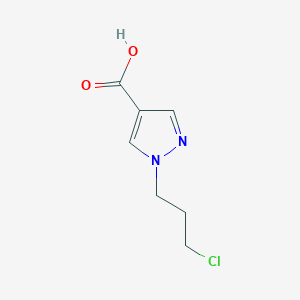
![1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one](/img/structure/B13178189.png)

